6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine

Regioselective amination Adenosine kinase inhibitors Purine functionalization

6-Chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine (CAS 1955505-82-4, MFCD29991767) is a polyhalogenated purine scaffold that integrates three orthogonal reactive handles: a C6 chlorine, a C8 iodine, and a N9-[2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. Its molecular formula is C₁₁H₁₆ClIN₄OSi (MW 410.71 g/mol), and it is commercially supplied as a research intermediate at ≥95% purity.

Molecular Formula C11H16ClIN4OSi
Molecular Weight 410.71 g/mol
Cat. No. B12430560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine
Molecular FormulaC11H16ClIN4OSi
Molecular Weight410.71 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C2=C(C(=NC=N2)Cl)N=C1I
InChIInChI=1S/C11H16ClIN4OSi/c1-19(2,3)5-4-18-7-17-10-8(16-11(17)13)9(12)14-6-15-10/h6H,4-5,7H2,1-3H3
InChIKeyOWLAVSOXQGQSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine: An Orthogonally Protected, Dual-Halogenated Purine Building Block for Iterative Derivatization


6-Chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine (CAS 1955505-82-4, MFCD29991767) is a polyhalogenated purine scaffold that integrates three orthogonal reactive handles: a C6 chlorine, a C8 iodine, and a N9-[2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group . Its molecular formula is C₁₁H₁₆ClIN₄OSi (MW 410.71 g/mol), and it is commercially supplied as a research intermediate at ≥95% purity . Unlike simpler 6-chloropurine or 6,8-dichloropurine congeners, the C6-Cl/C8-I pairing creates a chemically addressable reactivity gradient that enables sequential, site-selective functionalization; the SEM group further provides an orthogonal N9 masking strategy that tolerates a broad range of transformations and is cleavable under mild fluoride conditions .

Why Interchanging 6-Chloro-8-iodo-9-SEM-purine with Simpler Halogenated Purine Intermediates Compromises Synthetic Flexibility and Efficiency


Procurement decisions that default to seemingly interchangeable halogenated purine intermediates (e.g., 6-chloropurine, 6,8-dichloropurine, or 6-chloro-8-iodo-9H-purine lacking N9 protection) ignore three critical molecular features that dictate downstream success: (i) the C8-iodo substituent exhibits markedly higher reactivity in Pd-catalyzed cross-coupling and SₙAr reactions than the corresponding C8-chloro or C8-bromo analogues, enabling transformations that fail or proceed in low yield with lighter halogens ; (ii) the C6-Cl/C8-I dyad supports counterion-dependent regioselective amination, a level of programmable site-selectivity unattainable with symmetric 6,8-dihalo congeners ; and (iii) the N9-SEM group acts as an orthogonal protecting group that withstands conditions used for C6 and C8 derivatization and is cleanly removed with fluoride, a deprotection strategy that is incompatible with N9-benzyl or N9-THP alternatives, which require harsher acidic or hydrogenolytic cleavage . Replacing this compound with a generic analogue therefore forfeits the integrated reactivity profile that enables iterative, protecting-group-compatible diversification of the purine core.

Quantitative Differentiation Evidence for 6-Chloro-8-iodo-9-SEM-purine vs. Alternative Halogenated Purine Intermediates


Counterion-Dependent Regioselectivity in SₙAr Amination: K⁺/Na⁺ Salts Target C6 Exclusively, Li⁺ Salts Target Both C6 and C8

The C6-Cl/C8-I substitution pattern of the purine core—common to the SEM-protected target compound and its ribofuranosyl analogue—enables counterion-programmed regioselectivity in nucleophilic aromatic substitution with arylamines. Specifically, when 6-chloro-8-iodo-9-(2,3,5-tris-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)purine (7a) was reacted with potassium or sodium salts of arylamino anions, substitution occurred exclusively at C6; in contrast, lithium salts added non-selectively to both C6 and C8 positions . This counterion-dependent differentiation is absent in symmetric 6,8-dichloropurine or 6,8-dibromopurine analogues, which lack the electronic and steric bias imparted by the iodine atom. By leveraging K⁺/Na⁺ vs. Li⁺ counterion control, sequential C6-then-C8 or C8-then-C6 bis-functionalization can be achieved from a single intermediate .

Regioselective amination Adenosine kinase inhibitors Purine functionalization

Superior Cross-Coupling Reactivity of the C8-Iodo Substituent vs. C8-Chloro or C8-Bromo Analogues in Pd-Catalyzed Transformations

The kinetic superiority of iodo over chloro leaving groups in purine cross-coupling is firmly established: 6-iodopurine nucleosides undergo efficient SₙAr, Sonogashira, and Suzuki-Miyaura reactions under mild conditions, whereas the corresponding 6-chloro analogues are unreactive or give only trace products under identical conditions . Quantitative conversion of 6-chloropurine to 6-iodopurine was achieved with NaI/TFA/butanone at −50 to −40 °C, and the resulting 6-iodo compounds gave good to high yields of C–N and C–C coupled products that were inaccessible from the 6-chloro precursors . Extrapolating this established reactivity trend to the C8 position, the C8-iodo group in the target compound is expected to serve as the primary site for Pd-catalyzed cross-coupling, with the C6-chloro group remaining available for subsequent orthogonal derivatization—a sequential functionalization strategy not feasible with 6,8-dichloropurine or 6-chloro-8-bromopurine, where both halogens exhibit comparable (and lower) reactivity .

Palladium cross-coupling Sonogashira reaction Suzuki-Miyaura reaction Purine nucleosides

Orthogonal SEM N9-Protection Enables Fluoride-Mediated Deprotection Under Conditions Incompatible with Benzyl, THP, or Unprotected Purine Analogues

The N9-SEM group is a silicon-based protecting group that is stable to strong bases, nucleophiles, and transition-metal-catalyzed cross-coupling conditions, yet is quantitatively cleaved by fluoride ion (e.g., TBAF or HF·pyridine) under essentially neutral conditions at room temperature . This orthogonality profile is distinct from that of common N9 alternatives: N9-benzyl purines require hydrogenolysis (H₂, Pd/C), which is incompatible with aryl halide and alkene functionalities; N9-THP purines require aqueous acid, which can promote purine ring hydrolysis; and unprotected 9H-purines (e.g., 6-chloro-8-iodo-9H-purine, CAS 1801425-40-0) suffer from N9-H acidity that can interfere with base-mediated reactions and complicate purification . The SEM group thus allows the purine scaffold to be carried through aggressive synthetic sequences and then unveiled at a late stage under mild, chemoselective conditions .

Protecting group strategy SEM deprotection Orthogonal functionalization Purine nucleoside synthesis

Derived Adenosine Kinase Inhibitors Exhibit ~9-Fold Potency Improvement Over the Prior Benchmark Purine-Based AKI

The 6-chloro-8-iodo purine scaffold served as the key intermediate in the synthesis of 6,8-bisarylaminopurine nucleoside adenosine kinase inhibitors (AKIs). The most potent compound in the series, 8-anilin-N-yl-6-indolin-N-yl-9-(β-D-ribofuranosyl)purine (10b), displayed an AK IC₅₀ of 0.019 µM, representing an approximately 9-fold improvement over the previous best-in-class purine-based AKI, 5′-deoxy-5′-aminoadenosine (AK IC₅₀ = 0.170 µM) . The stepwise functionalization strategy—exploiting K⁺ salt-mediated C6 amination followed by Li⁺ salt-mediated C8 amination—was uniquely enabled by the 6-Cl/8-I substitution pattern of the starting purine . Neither the 6,8-dichloro nor the 6-chloro-8-bromo analogue could support this sequential amination with comparable site selectivity.

Adenosine kinase inhibition Structure-activity relationship Purine nucleoside drug discovery

Optimal Application Scenarios for 6-Chloro-8-iodo-9-SEM-purine in Medicinal Chemistry and Chemical Biology


Iterative Synthesis of C6,C8-Differentially Functionalized Purine Libraries for Kinase Inhibitor Lead Optimization

When a medicinal chemistry program requires systematic exploration of C6 and C8 substituent combinations on the purine core—as exemplified by the adenosine kinase inhibitor series—the target compound's counterion-programmable regioselectivity enables parallel library generation from a single advanced intermediate. Potassium salt-mediated C6 amination followed by lithium salt-mediated C8 amination (or C8 Sonogashira coupling followed by C6 SₙAr) provides access to fully differentiated 6,8-disubstituted purines without intermediate protecting-group manipulation .

Late-Stage Diversification of Purine-Containing PROTACs or Bifunctional Degraders

In PROTAC design, the purine scaffold often serves as the E3 ligase-recruiting element or the target-protein-binding moiety. The C8-iodo group serves as the primary cross-coupling handle for introducing linker functionality via Sonogashira or Suzuki-Miyaura coupling, while the C6-chloro group remains available for subsequent derivatization. The N9-SEM group can be retained throughout the linker attachment and target-ligand conjugation steps, then removed with fluoride to reveal the free N9-H purine for final biological evaluation .

Synthesis of Fluorescent or Affinity-Labeled Purine Nucleotide Probes

For chemical biology applications requiring fluorescent or biotinylated purine nucleotides, the C8-iodo group offers a single, high-yielding attachment point for alkyne-bearing reporter groups via Sonogashira coupling. The C6-chloro substituent can be converted to the native 6-amino or 6-oxo functionality after probe attachment. The SEM group ensures that the N9 position remains protected during these transformations, preventing undesired N9-alkylation side reactions that often complicate syntheses starting from unprotected 6-chloro-8-iodo-9H-purine .

Scalable Production of Advanced Purine Intermediates for Process Chemistry

For process chemistry groups scaling up purine-based drug candidates, the target compound's single-isomer purity (≥95%) and well-defined handling characteristics (crystalline solid, stable under ambient storage) reduce the burden of in-process purity analysis compared to less-characterized halogenated purine intermediates. The SEM group's quantitative fluoride-mediated deprotection eliminates the variability associated with hydrogenolytic debenzylation, which can stall due to catalyst poisoning by trace iodide or sulfide impurities .

Quote Request

Request a Quote for 6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.